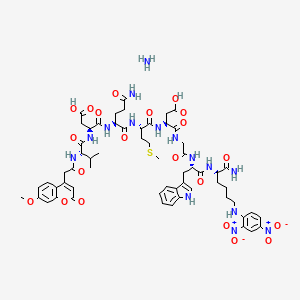

Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt)

Description

Contextualization within Enzymology and Peptide Substrates for Research

Enzymology, the study of enzymes, frequently relies on the use of specific substrates to probe the activity and characteristics of these biological catalysts. Peptide substrates are short chains of amino acids designed to be recognized and cleaved by a particular enzyme or class of enzymes. nih.gov The compound Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic peptide substrate designed for this purpose. caymanchem.com

In the absence of enzymatic activity, the substrate remains intact. However, when an active enzyme that recognizes the specific amino acid sequence of the peptide is present, it cleaves the peptide at a designated site. This cleavage event is engineered to produce a measurable signal, which in the case of Mca-VDQMDGW-K(Dnp)-NH2, is a fluorescent signal. This allows researchers to quantify the rate of the enzymatic reaction, providing insights into the enzyme's efficiency and how it might be affected by various inhibitors or activators. nih.govmoleculardepot.com

Significance of Fluorescence Resonance Energy Transfer (FRET) in Biochemical Analysis

The functionality of Mca-VDQMDGW-K(Dnp)-NH2 is based on a photophysical process known as Fluorescence Resonance Energy Transfer (FRET). nih.govnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (or quencher). In this substrate, the 7-methoxycoumarin-4-acetyl (Mca) group acts as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group serves as the quencher. caymanchem.comnih.gov

When the peptide is intact, the Mca and Dnp moieties are in close proximity. Upon excitation of the Mca fluorophore with light of a specific wavelength, the energy is non-radiatively transferred to the nearby Dnp quencher, preventing the Mca from emitting light (fluorescence). nih.gov Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates them. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the Mca group. moleculardepot.comnih.gov This increase in fluorescence is directly proportional to the amount of cleaved substrate and thus provides a real-time measure of enzyme activity. moleculardepot.com

Overview of Research Utility and Scope of Investigation

Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) is primarily utilized as a fluorogenic substrate for caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death. caymanchem.commedchemexpress.combertin-bioreagent.comnetascientific.com By measuring the activity of caspase-3, researchers can investigate the mechanisms of apoptosis in various physiological and pathological conditions. caymanchem.commedchemexpress.com

Upon cleavage by caspase-3, the Mca fluorophore is released, and its fluorescence can be monitored to quantify the enzyme's activity. caymanchem.combertin-bioreagent.comnetascientific.com The excitation and emission maxima for Mca are approximately 328 nm and 420 nm, respectively. caymanchem.combertin-bioreagent.comnetascientific.combiomol.com This substrate has been used in studies such as investigating the cellular actions of mycolactone, a virulence factor from Mycobacterium ulcerans. caymanchem.com

The specificity of the peptide sequence VDQMDGW for caspase-3 allows for targeted investigations. However, it is important to note that similar FRET-based peptide substrates with different amino acid sequences are designed to be specific for other proteases, such as matrix metalloproteinases (MMPs) and β-secretase. nih.govsigmaaldrich.comcaymanchem.combiomol.com The general principle of a fluorophore-quencher pair separated by an enzyme-specific cleavage site is a versatile tool in biochemical research. moleculardepot.comnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C60H77N15O21S |

|---|---|

Molecular Weight |

1376.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid;azane |

InChI |

InChI=1S/C60H74N14O21S.H3N/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93;/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81);1H3/t39-,40-,41-,42-,43-,44-,53-;/m0./s1 |

InChI Key |

VHJIOOCCKGODAJ-SKVYSOQNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

Origin of Product |

United States |

Biochemical Characteristics Relevant to Research Applications

Structural Design Principles of Mca-VDQMDGW-K(Dnp)-NH2 as a FRET Peptide Substrate

The efficacy of Mca-VDQMDGW-K(Dnp)-NH2 as a research tool is rooted in its carefully engineered structure, which incorporates a fluorophore, a quencher, and a specific peptide sequence to function as a substrate for Förster Resonance Energy Transfer (FRET) based assays. nih.govbachem.com FRET is a mechanism describing the non-radiative transfer of energy from an excited state fluorophore (the donor) to a nearby acceptor molecule (the quencher). bachem.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically within a 1-10 nm range. bachem.com

Role of Fluorophore (Mca) in Enzymatic Assays

The N-terminus of the peptide is modified with (7-methoxycoumarin-4-yl)acetyl (Mca), a derivative of coumarin. medchemexpress.comlifetein.com Mca functions as the fluorescent donor in the FRET pair. nih.govcaymanchem.com In its intact state within the peptide, the fluorescence of Mca is suppressed by the proximal quencher. thomasnet.com Upon enzymatic cleavage of the peptide backbone, the Mca-containing fragment is liberated, separating it from the quencher and resulting in a measurable increase in fluorescence. caymanchem.combiomol.comcaymanchem.com This direct relationship between enzymatic activity and fluorescence signal allows for the real-time quantification of the enzyme's action. caymanchem.combiomol.com The use of Mca is compatible with standard commercial plate readers, making it suitable for high-throughput screening (HTS) applications. nih.gov

Function of Quencher (Dnp-Lys) in FRET Systems

The quenching function in this FRET substrate is provided by the 2,4-dinitrophenyl (Dnp) group, which is attached to the epsilon-amino group of a lysine (B10760008) (Lys) residue within the peptide sequence. nih.govlifetein.combachem.com Dnp is an effective quencher for Mca because its absorption spectrum overlaps with the fluorescence emission spectrum of Mca. bachem.comnih.gov This spectral overlap is a critical requirement for efficient FRET to occur. bachem.combiosyn.com The Dnp group is relatively small and can be readily incorporated into peptide substrates. nih.gov In the intact peptide, the close proximity of Dnp to Mca allows for the efficient quenching of Mca's fluorescence. thomasnet.com

Significance of the Peptide Recognition Sequence (VDQMDGW) in Enzyme Specificity

The core of the substrate's specificity lies in its amino acid sequence: Val-Asp-Gln-Met-Asp-Gly-Trp (VDQMDGW). This particular sequence is designed to be recognized and cleaved by specific proteases. For instance, Mca-VDQMDGWK-(Dnp)-NH2 is identified as a fluorogenic substrate for caspase-3, and its cleavage allows for the quantification of caspase-3 activity. medchemexpress.com The interaction between the enzyme's active site and this specific peptide sequence ensures that the observed fluorescence is a direct result of the target enzyme's activity. nih.govbiorxiv.org The principle of selective ligand recognition by protein interaction domains is fundamental to the specificity of signaling pathways. nih.gov The sequence context of the peptide ligand is crucial for determining the binding selectivity of the enzyme. nih.gov

Spectroscopic Properties for Research Applications

The utility of Mca-VDQMDGW-K(Dnp)-NH2 in research is intrinsically linked to its spectroscopic characteristics. These properties dictate the optimal instrumental settings for detecting and quantifying the enzymatic reaction.

Excitation and Emission Maxima for FRET Assays

The Mca fluorophore exhibits specific excitation and emission maxima that are crucial for designing and performing fluorescence-based assays. Upon cleavage and release from the quencher's influence, Mca's fluorescence can be measured. The typical excitation maximum for Mca is around 328 nm, with an emission maximum at approximately 420 nm. caymanchem.combiomol.comcaymanchem.com Other sources report similar ranges, with excitation often cited between 320 nm and 328 nm, and emission between 390 nm and 420 nm. bachem.commedchemexpress.comnih.govthomasnet.com

| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |

|---|---|---|---|

| Mca | 328 | 420 | caymanchem.combiomol.comcaymanchem.com |

| Mca | 325 | 392 | bachem.com |

| Mca | 320 | 405 | medchemexpress.comubpbio.com |

Quantum Yield and Fluorescence Lifetime Considerations in Research

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime, the average time the fluorophore stays in its excited state, are important parameters in advanced fluorescence applications. arxiv.org The quantum yield of Mca is reported to be 0.49. nih.gov These properties can be influenced by the local microenvironment. arxiv.org While detailed data on the quantum yield and fluorescence lifetime specifically for the Mca-VDQMDGW-K(Dnp)-NH2 peptide are not extensively available in the provided search results, these are critical considerations for quantitative analysis and techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). arxiv.org

Stability and Purity for Academic Research Applications

The reliability and reproducibility of data generated using Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) in a research setting are critically dependent on its stability under experimental conditions and the purity of the material.

Enzymatic Stability in Biological Buffers and Assay Conditions

The stability of Mca-VDQMDGW-K(Dnp)-NH2 in various biological buffers is paramount for accurate enzymatic assays. While specific degradation kinetics for this compound in different buffer systems are not extensively published, general principles for fluorogenic peptide substrates apply. Caspase-3 assays are typically conducted in buffers that maintain a physiological pH, generally between 7.2 and 7.5. avivasysbio.comasm.orggenscript.com

The composition of the assay buffer is critical for both enzyme activity and substrate stability. A typical buffer for a caspase-3 activity assay includes a buffering agent, chelating agents, and reducing agents to ensure the optimal performance of the cysteine protease. Contaminating proteases in complex biological samples, such as cell lysates, could potentially cleave the substrate non-specifically, a factor that must be controlled for in experimental design. researchgate.net The stability of similar fluorogenic peptide substrates has been shown to be dependent on both pH and temperature, with significant degradation occurring at non-optimal pH values. merckmillipore.com

Table 1: Typical Components of Caspase-3 Assay Buffers

| Component | Typical Concentration | Purpose |

|---|---|---|

| HEPES | 20-50 mM | Buffering agent to maintain stable pH (typically ~7.4) |

| EDTA | 1-2 mM | Chelates divalent cations that can inhibit caspase activity |

| CHAPS or Triton X-100 | 0.1-0.5% (v/v) | Non-ionic detergent to lyse cells and prevent non-specific protein aggregation |

| Dithiothreitol (DTT) | 5-10 mM | Reducing agent to maintain the active-site cysteine of caspase-3 in a reduced state |

This table represents common components in commercially available caspase-3 assay kits and published protocols. Researchers should optimize buffer conditions for their specific experimental system. avivasysbio.comasm.orggenscript.com

Purity Assessment (e.g., via HPLC) for Research-Grade Material

The purity of Mca-VDQMDGW-K(Dnp)-NH2 is a critical parameter for ensuring that the observed signal is due to the specific cleavage of the intended substrate. For research-grade applications, this compound is typically supplied with a purity of ≥95%, as verified by High-Performance Liquid Chromatography (HPLC). interchim.fr

HPLC is the standard method for assessing the purity of synthetic peptides. nih.govnih.gov In this technique, the compound is passed through a column under high pressure, and components are separated based on their physicochemical properties, such as hydrophobicity in reversed-phase HPLC. A detector, often measuring UV absorbance, records the elution profile. A pure sample will ideally show a single major peak corresponding to the intact peptide. The presence of other peaks indicates impurities, which may include deletion sequences from solid-phase synthesis or byproducts of degradation such as oxidation. nih.gov The percentage purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Table 2: Purity and Physical State Specifications

| Parameter | Specification | Method of Analysis |

|---|---|---|

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Physical Form | Lyophilized Powder | Visual Inspection |

| Molecular Formula | C₆₀H₇₄N₁₄O₂₁S • XNH₃ | Mass Spectrometry |

| Formula Weight | 1359.4 g/mol | Mass Spectrometry |

Data compiled from typical supplier specifications. interchim.fr

Considerations for Storage and Handling in Laboratory Settings

Proper storage and handling are essential to maintain the integrity and stability of Mca-VDQMDGW-K(Dnp)-NH2, preventing degradation and ensuring consistent performance in research applications. As a lyophilized powder, the compound exhibits excellent long-term stability.

For long-term storage, the lyophilized peptide should be kept at -20°C, where it can remain stable for several years. genscript.com Peptides containing residues like Methionine (Met) and Tryptophan (Trp), both present in this substrate, are susceptible to oxidation. biosyn.com Therefore, it is crucial to minimize exposure to air and moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder. peptide.combiosyn.com

Once reconstituted in a solvent, the peptide is significantly less stable. It is highly recommended to prepare stock solutions and then create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. peptide.comgenscript.comthermofisher.com These aliquots should be stored at -20°C or -80°C. As a fluorogenic compound, the substrate should also be protected from direct light to prevent photobleaching of the Mca fluorophore. genscript.comthermofisher.com

Table 3: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale |

|---|---|---|

| Long-Term Storage | Store lyophilized powder at -20°C in a tightly sealed vial. | Ensures stability for years and minimizes degradation from moisture and oxidation. genscript.com |

| Before Use | Equilibrate vial to room temperature in a desiccator before opening. | Prevents condensation, which can introduce moisture and degrade the peptide. peptide.combiosyn.com |

| Reconstitution | Use sterile, high-purity solvents (e.g., DMSO or an appropriate buffer). | Prevents microbial contamination and degradation from impurities in the solvent. thermofisher.com |

| Short-Term Storage (Solution) | Prepare single-use aliquots of the reconstituted peptide and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can degrade the peptide structure. genscript.comthermofisher.com |

| Light Exposure | Protect both the lyophilized powder and solutions from light. | Prevents photobleaching of the Mca fluorophore, which would compromise the assay. genscript.com |

Synthetic Methodologies and Characterization for Academic Research

Chemical Synthesis Approaches for Mca-VDQMDGW-K(Dnp)-NH2 (Ammonium Salt)

The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 is a multi-step process that involves the sequential assembly of amino acids and the incorporation of specialized chemical modifications. The most prevalent method for this purpose is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Techniques in Research Settings

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like Mca-VDQMDGW-K(Dnp)-NH2 in a research environment. peptide.com The most commonly used approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. luxembourg-bio.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. peptide.com

The synthesis starts from the C-terminus of the peptide. For Mca-VDQMDGW-K(Dnp)-NH2, which has a C-terminal amide, a Rink amide resin is a suitable solid support. uci.edu The synthesis cycle for each amino acid consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine group for the next coupling reaction.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). luxembourg-bio.com An excess of the activated amino acid is used to drive the reaction to completion. luxembourg-bio.com

This cycle of deprotection and coupling is repeated for each amino acid in the VDQMDGW sequence. The progress of the synthesis can be monitored at each step using qualitative tests like the ninhydrin (B49086) test to detect the presence of free amines. nih.gov

A representative cycle of Fmoc-SPPS is outlined below:

| Step | Reagent/Solvent | Purpose | Duration |

| 1. Swelling | Dimethylformamide (DMF) | To allow reagents to access the reactive sites on the resin. | 30-60 min |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | To remove the N-terminal Fmoc protecting group. | 2 x 10 min |

| 3. Washing | DMF | To remove excess piperidine and by-products. | 5-7 times |

| 4. Coupling | Fmoc-amino acid, DIC, HOBt in DMF | To form the peptide bond with the next amino acid. | 1-2 hours |

| 5. Washing | DMF | To remove excess reagents and by-products. | 3-5 times |

This table provides a generalized overview of an SPPS cycle. Specific times and washing steps may vary depending on the scale and specific amino acids being coupled.

Incorporation of Mca and Dnp Modifications in Peptide Synthesis

The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 requires the specific incorporation of the (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore and the 2,4-Dinitrophenyl (Dnp) quencher.

The Dnp group is typically introduced via a modified lysine (B10760008) residue. Instead of using a standard Fmoc-Lys(Boc)-OH, a pre-derivatized building block, Fmoc-Lys(Dnp)-OH , is used during the coupling step for the C-terminal lysine. nih.gov This ensures the Dnp moiety is attached to the side chain of the lysine residue.

The Mca group is generally coupled to the N-terminus of the peptide after the entire VDQMDGW-K(Dnp) sequence has been assembled on the resin. nih.gov This is achieved by reacting the free N-terminal amine of the resin-bound peptide with an activated form of Mca, such as Mca-OSu (N-hydroxysuccinimide ester) or by using Mca-OH with a standard coupling reagent like DIC/HOBt.

Purification Strategies for Research-Grade Material

Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed. This is typically accomplished in a single step by treating the resin with a strong acid cocktail. medchemexpress.com A common cleavage reagent is 95% trifluoroacetic acid (TFA) with a mixture of scavengers to prevent side reactions with sensitive amino acid residues. medchemexpress.com Scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are used to capture the reactive cationic species generated during deprotection. medchemexpress.com

After cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried. The resulting crude product is a mixture of the desired peptide and various deletion sequences or incompletely deprotected species.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides like Mca-VDQMDGW-K(Dnp)-NH2 to the high degree required for research applications (>95%). biocompare.comrndsystems.comnih.gov This technique separates molecules based on their hydrophobicity. nih.gov

The crude peptide is dissolved in a suitable solvent and injected onto an RP-HPLC column, typically a C18 column. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA as an ion-pairing agent) is used to elute the bound peptides. rndsystems.com The hydrophobic nature of the Mca and Dnp groups can make purification challenging, sometimes requiring optimization of the gradient and column chemistry to achieve baseline separation from impurities. nih.gov Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a fluffy powder.

Analytical Techniques for Research Material Verification

To ensure the identity and purity of the synthesized Mca-VDQMDGW-K(Dnp)-NH2, rigorous analytical characterization is essential.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. It provides a precise measurement of the molecular weight of the compound. medchemexpress.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. uci.edu

The experimentally determined molecular weight should match the theoretical (predicted) molecular mass of Mca-VDQMDGW-K(Dnp)-NH2. For instance, the predicted molecular mass of a similar, commercially available fluorogenic peptide, Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, is 1676 Da. biocompare.com Tandem mass spectrometry (MS/MS) can also be employed to fragment the peptide and confirm its amino acid sequence by analyzing the resulting b and y ion series. peptide.comspringernature.com

| Analytical Parameter | Expected Value for a Similar Peptide* |

| Predicted Molecular Mass | ~1300 - 2000 Da |

| Ionization Mode | ESI or MALDI |

| Observed Mass | Should correspond to [M+H]+, [M+2H]2+, etc. |

*This table provides representative values based on commercially available Mca/Dnp-labeled peptides. The exact molecular weight will depend on the specific amino acid sequence. rndsystems.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical RP-HPLC is used to determine the purity of the final peptide product. nih.govbiocompare.com A small amount of the purified peptide is injected onto an analytical RP-HPLC column, and the chromatogram is recorded, typically by monitoring the absorbance at a wavelength around 214-220 nm, where the peptide bond absorbs. biocompare.com

A pure sample should ideally show a single, sharp peak. The purity is calculated as the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. For research-grade material, a purity of >95% is generally required. biocompare.comrndsystems.com

| HPLC Parameter | Typical Conditions |

| Column | C18, analytical scale (e.g., 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 214 nm or 220 nm |

| Expected Purity | >95% |

This table illustrates a typical set of conditions for analytical RP-HPLC of peptides. Specific gradients and run times are optimized for each peptide. biocompare.comrndsystems.com

Enzymatic Activity and Kinetic Studies

Identification and Characterization of Target Enzymes

Substrate Specificity Profiling for Proteases (e.g., Caspase-3)

Mca-VDQMDGW-K(Dnp)-NH2 is primarily recognized as a substrate for caspase-3, a key executioner caspase in the apoptotic pathway. medchemexpress.commedchemexpress.eu Caspases are a family of cysteine-aspartic proteases that play crucial roles in programmed cell death. The specificity of caspase-3 for particular peptide sequences allows for the design of targeted substrates like Mca-VDQMDGW-K(Dnp)-NH2.

Beyond its primary target, studies have indicated that this substrate can also be hydrolyzed by other proteases. For instance, the 20S proteasome of Schistosoma mansoni (Sm20S) has been shown to cleave Mca-VDQMDGW-K(Dnp)-NH2. This activity was found to be sensitive to the inhibitor bortezomib (B1684674) (BTZ) but not to carfilzomib (B1684676) (CFZ), mirroring the inhibition profile of the human constitutive 20S proteasome β1 subunit.

Identification of Cleavage Sites within the Peptide Sequence

The cleavage of Mca-VDQMDGW-K(Dnp)-NH2 by its target proteases occurs at a specific peptide bond within the VDQMDGW sequence. For caspase-3, which has a strong preference for cleaving after an aspartic acid (Asp) residue, the recognized cleavage site is within the DQMD motif. Specifically, caspase-3 catalyzes the hydrolysis of the peptide bond immediately following the second aspartic acid residue in the sequence.

Enzyme Kinetic Analysis Using FRET Methodologies

The FRET-based nature of Mca-VDQMDGW-K(Dnp)-NH2 allows for continuous monitoring of enzyme activity, making it well-suited for detailed kinetic analysis. The rate of increase in fluorescence directly correlates with the rate of substrate cleavage.

Determination of Michaelis-Menten Parameters (Km, Vmax)

Detailed kinetic studies to determine the Michaelis-Menten parameters, the Michaelis constant (Km) and maximum velocity (Vmax), for the interaction of Mca-VDQMDGW-K(Dnp)-NH2 with caspase-3 are essential for characterizing the efficiency of the enzymatic reaction. However, specific Km and Vmax values from published research using this particular substrate were not available in the consulted resources.

Calculation of Catalytic Efficiency (kcat/Km)

The catalytic efficiency, represented by the kcat/Km ratio, is a crucial measure of an enzyme's effectiveness in processing a substrate. It is derived from the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, and the Michaelis constant (Km). The calculation of this parameter is contingent on the experimental determination of Km and Vmax.

Optimization of Enzymatic Assay Conditions for Research Fidelity

The fidelity of kinetic data derived from enzymatic assays is intrinsically linked to the careful control of experimental conditions. For the hydrolysis of Mca-VDQMDGW-K(Dnp)-NH2 by caspase-3, several factors, including pH, ionic strength, temperature, and the presence of cofactors, can significantly impact the reaction rate and enzyme stability.

Effects of pH and Ionic Strength on Enzyme Activity

The pH of the assay buffer is a critical determinant of caspase-3 activity. The catalytic activity of caspases is dependent on a catalytic dyad of cysteine and histidine residues, and the ionization state of these residues is directly influenced by the surrounding pH. For most caspase-3 assays utilizing fluorogenic substrates, the optimal pH typically lies within the neutral to slightly alkaline range, generally between 7.2 and 7.5. Deviation from this optimal range can lead to a significant decrease in enzymatic activity.

Table 1: Illustrative Effect of pH on Caspase-3 Activity with a Fluorogenic Substrate

| pH | Relative Caspase-3 Activity (%) |

| 5.5 | 25 |

| 6.0 | 45 |

| 6.5 | 70 |

| 7.0 | 95 |

| 7.2 | 100 |

| 7.5 | 98 |

| 8.0 | 80 |

| 8.5 | 50 |

Note: This table presents representative data for a typical fluorogenic caspase-3 substrate and is intended for illustrative purposes. Actual values for Mca-VDQMDGW-K(Dnp)-NH2 may vary.

Influence of Temperature on Reaction Rates and Enzyme Stability

Temperature exerts a dual influence on enzymatic reactions: it increases the kinetic energy of both the enzyme and substrate, leading to higher reaction rates, but it can also induce thermal denaturation and subsequent inactivation of the enzyme. For caspase-3, enzymatic assays are most commonly conducted at 37°C. This temperature represents a compromise between achieving a high reaction rate and maintaining the stability of the enzyme over the course of the experiment.

Incubation at temperatures significantly above 37°C can lead to a rapid loss of caspase-3 activity due to denaturation. Conversely, assays performed at lower temperatures, such as room temperature, will exhibit slower reaction rates, potentially requiring longer incubation times to achieve a detectable signal. The stability of caspase-3 at different temperatures is also a crucial consideration for sample handling and storage.

Table 2: Illustrative Temperature Profile of Caspase-3 Activity

| Temperature (°C) | Relative Caspase-3 Activity (%) |

| 4 | 10 |

| 25 (Room Temp) | 60 |

| 37 | 100 |

| 42 | 75 |

| 50 | 30 |

Note: This table illustrates a general temperature profile for caspase-3 activity. The specific thermal stability and optimal temperature for assays involving Mca-VDQMDGW-K(Dnp)-NH2 should be empirically determined.

Applications in Biochemical and Cellular Research Models

High-Throughput Screening of Enzyme Inhibitors and Activators

The FRET-based nature of Mca-VDQMDGW-K(Dnp)-NH2 makes it highly suitable for high-throughput screening (HTS), a process that allows for the rapid testing of large chemical libraries for their potential to inhibit or activate a target enzyme.

Assays using FRET substrates like Mca-VDQMDGW-K(Dnp)-NH2 are designed to be robust, sensitive, and scalable. A typical HTS assay involves incubating the target enzyme (e.g., caspase-3) with the potential inhibitory compound from a chemical library for a set period. Subsequently, the Mca-VDQMDGW-K(Dnp)-NH2 substrate is added, and the reaction progress is monitored by measuring the increase in fluorescence over time using a microplate reader. mdpi.com

The design of these assays for multi-well plates (e.g., 384-well or 1536-well formats) requires careful optimization of several parameters to ensure data quality, often assessed by the Z' factor, a statistical measure of assay robustness. nih.govnih.gov A key challenge in HTS is interference from library compounds that are themselves fluorescent or act as quenchers. nih.gov Assay protocols can be modified to include pre-screening of compounds for auto-fluorescence to mitigate the risk of false-positive or false-negative results. nih.gov

Table 1: Example HTS Assay Parameters for a FRET-based Protease Assay

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Plate Format | 384-well, black, non-binding surface | Miniaturization and reduction of background fluorescence |

| Assay Volume | 20-50 µL | Conservation of reagents and compounds |

| Enzyme Conc. | Low nanomolar (nM) range | Ensure reaction is in the linear range |

| Substrate Conc. | Near the Michaelis constant (Kₘ) | Balances sensitivity to inhibitors with signal strength |

| Incubation Time | 3-4 hours | Allows for sufficient interaction between enzyme and inhibitor |

| Detection | λex = 325-328 nm, λem = 393-420 nm | Measures the fluorescence of the liberated Mca group |

This table presents illustrative parameters based on HTS assays for proteases using similar Mca/Dnp FRET substrates. mdpi.comnih.govnih.gov

The primary application of Mca-VDQMDGW-K(Dnp)-NH2 in HTS is the discovery of novel enzyme modulators. In a screening campaign, a decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the target enzyme. Conversely, an increased rate could signify an activator.

Compounds identified as "hits" in the primary screen are typically subjected to secondary assays for confirmation and validation. This process helps to eliminate false positives and confirms the dose-dependent activity of the compound. nih.gov For instance, a screening of a large compound library against a protease using a FRET substrate can yield multiple hit compounds that exhibit inhibitory activity, which are then prioritized for further characterization. mdpi.comnih.gov

Once a modulatory compound is confirmed, Mca-VDQMDGW-K(Dnp)-NH2 can be used to elucidate its mechanism of action. By measuring the enzyme's reaction rates at various substrate concentrations in the presence of different concentrations of the inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

This is often achieved by generating Lineweaver-Burk or Michaelis-Menten plots. The data from these kinetic studies allow for the calculation of key inhibitory constants, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. nih.gov This information is critical for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.

Monitoring Enzyme Activity in In Vitro Systems

Beyond HTS, Mca-VDQMDGW-K(Dnp)-NH2 is a valuable tool for quantifying enzyme activity in various in vitro experimental setups.

Researchers can use Mca-VDQMDGW-K(Dnp)-NH2 to measure the endogenous activity of target enzymes like caspases within complex biological mixtures such as total cell lysates or isolated subcellular fractions (e.g., mitochondrial or cytosolic extracts). In this application, the lysate is incubated with the fluorogenic substrate, and the resulting increase in fluorescence provides a measure of the total enzymatic activity present in the sample.

This method is instrumental in studying cellular processes like apoptosis, where caspase activation is a key event. By comparing the enzyme activity in lysates from treated versus untreated cells, researchers can assess the effects of various stimuli or therapeutic agents on the activation of these proteases.

The use of Mca-VDQMDGW-K(Dnp)-NH2 with purified recombinant enzymes allows for precise characterization of an enzyme's catalytic properties. By measuring the initial reaction velocities at a range of substrate concentrations, key kinetic parameters can be determined.

Table 2: Enzyme Kinetic Parameters Obtainable with FRET Substrates

| Parameter | Symbol | Description |

|---|---|---|

| Michaelis Constant | Kₘ | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the enzyme's affinity for the substrate. |

| Maximum Velocity | Vₘₐₓ | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |

| Catalytic Constant | k꜀ₐₜ | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. |

This table outlines the standard kinetic parameters that can be determined for a purified enzyme using a substrate like Mca-VDQMDGW-K(Dnp)-NH2.

These kinetic studies are fundamental for comparing the activity of wild-type enzymes to their mutated forms, understanding enzyme function, and characterizing the substrate specificity of newly discovered proteases. nih.gov

Studies in Tissue Homogenates from Non-Human Biological Samples

The quantification of protease activity within complex biological samples, such as tissue homogenates, is a critical aspect of understanding physiological and pathological processes. Fluorogenic substrates like Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) are instrumental in these assays. The general principle involves the incubation of the tissue homogenate, containing the active enzyme of interest, with the fluorogenic substrate. Cleavage of the peptide sequence by the protease separates the fluorophore (Mca) from the quencher (Dnp), resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity.

While specific studies detailing the use of Mca-VDQMDGW-K(Dnp)-NH2 in non-human tissue homogenates are not widely documented in publicly available literature, the methodology is well-established for similar fluorogenic caspase substrates. For instance, caspase activity assays are routinely performed on homogenates from various non-human tissues, including the brain, liver, and kidney, to investigate cellular damage and disease progression. nih.gov In a typical protocol, tissue is homogenized in a lysis buffer, and the resulting lysate is cleared by centrifugation. The supernatant, containing the cellular proteins, is then incubated with the fluorogenic substrate, and fluorescence is measured over time using a fluorometer. sigmaaldrich.com

This technique allows for the sensitive detection and quantification of specific caspase activities, providing insights into the molecular pathways activated in response to stimuli such as ischemia or toxic insults. nih.gov For example, studies on caspase-3 deficient mice have utilized such assays to demonstrate reduced caspase activity and subsequent neuroprotection in models of cerebral ischemia. nih.gov

Below is an interactive data table illustrating the typical components and conditions for a caspase-3 activity assay in a non-human tissue homogenate.

| Parameter | Description | Typical Value/Condition |

| Tissue Source | Brain, Liver, Kidney (e.g., from rat or mouse models) | 10-100 mg |

| Lysis Buffer | Contains detergents to lyse cells and release contents | Tris-HCl, NaCl, EDTA, DTT, Protease Inhibitors |

| Substrate | Fluorogenic peptide specific for the target caspase | Mca-VDQMDGW-K(Dnp)-NH2 (for Caspase-3) |

| Substrate Conc. | Concentration of the substrate in the final reaction | 10-50 µM |

| Incubation Temp. | Optimal temperature for enzyme activity | 37°C |

| Detection Method | Measurement of fluorescence increase over time | Fluorometer (Excitation: ~328 nm, Emission: ~420 nm) |

| Data Analysis | Calculation of enzyme activity based on fluorescence change | Relative Fluorescence Units (RFU) per minute per mg of protein |

Investigating Protease Activity in Cellular Processes (Non-Human Models)

Analysis of Apoptosis and Cell Death Pathways (e.g., Caspase Activity)

Mca-VDQMDGW-K(Dnp)-NH2 is specifically designed as a fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Its sequence, VDQMD, is recognized and cleaved by active caspase-3. This cleavage event liberates the fluorescent Mca group from the quenching effects of the Dnp group, leading to a quantifiable increase in fluorescence. This property makes it an invaluable tool for studying the dynamics of caspase-3 activation during apoptosis in non-human cellular models.

In numerous studies, the induction of apoptosis by various stimuli, such as chemical inducers or the expression of pro-apoptotic proteins, is monitored by measuring the increase in fluorescence upon cleavage of substrates like Mca-VDQMDGW-K(Dnp)-NH2. These assays allow researchers to dissect the temporal activation of caspase-3 and its role in the apoptotic cascade. The specificity of the substrate allows for the targeted investigation of caspase-3 activity, distinguishing it from other caspases that may be activated during cell death.

The following table summarizes findings from a study using a similar fluorogenic substrate to quantify caspase-3 activity in live cells undergoing apoptosis. nih.gov

| Cell Line | Treatment | Observation |

| HEK293T | Staurosporine (Apoptosis Inducer) | Significant increase in fluorescence, indicating caspase-3 activation. |

| HEK293T | Vehicle Control | No significant change in fluorescence. |

Roles in Cellular Signaling and Regulatory Cascades

While caspases are primarily known for their role in apoptosis, emerging evidence indicates their involvement in a variety of non-apoptotic cellular processes, including cell differentiation, proliferation, and immune responses. nih.govfrontiersin.orgbiorxiv.org The controlled and localized activation of caspases can lead to the specific cleavage of substrates that modulate signaling pathways without inducing cell death.

Fluorogenic substrates such as Mca-VDQMDGW-K(Dnp)-NH2 can be utilized to investigate these non-apoptotic roles of caspase-3. By employing sensitive detection methods, researchers can identify low levels of caspase-3 activity that may be associated with signaling events rather than the full-blown execution of apoptosis. For example, studies have shown that caspase-3 is activated during the differentiation of certain cell types, and its activity is necessary for the completion of the differentiation program. nih.gov In these contexts, caspase-3 may cleave specific proteins to regulate gene expression or cell morphology.

A study on K562 erythroleukemia cells demonstrated that low concentrations of certain anticancer drugs could induce differentiation, which was accompanied by a measurable activation of caspase-3 without leading to apoptosis. nih.gov Inhibition of caspase-3 activity in these cells significantly reduced their ability to differentiate, suggesting a direct role for the enzyme in this process. nih.gov

Contributions to Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling during development, tissue repair, and in pathological conditions. While matrix metalloproteinases (MMPs) are the primary enzymes responsible for ECM degradation, recent studies have revealed a role for caspases in this process. nih.gov Specifically, caspases, including caspase-3, have been shown to directly cleave components of the ECM or regulate the activity of other proteases involved in ECM remodeling. nih.gov

Research has demonstrated that apoptotic cells can release active caspases that are capable of degrading extracellular matrix proteins such as elastin (B1584352). nih.gov This suggests a coordinated mechanism where the removal of apoptotic cells is coupled with the remodeling of the surrounding tissue. Fluorogenic substrates like Mca-VDQMDGW-K(Dnp)-NH2 can be employed to measure the activity of caspases released into the extracellular space or associated with the cell surface, providing insights into their contribution to ECM degradation.

One study found that recombinant caspase-3 was potently elastolytic, and that caspase inhibitors could attenuate the degradation of elastin by apoptotic smooth muscle cells. nih.gov This highlights a novel, non-intracellular role for caspases in tissue remodeling. While direct cleavage of fibronectin by caspase-3 is less documented, caspases can influence the expression and activation of MMPs, which are known to degrade fibronectin. nih.govnih.gov

Development of Advanced Research Probes and Sensors

Integration into Biosensor Platforms for Enzyme Detection

The inherent properties of Mca-VDQMDGW-K(Dnp)-NH2, namely its specificity for caspase-3 and its fluorescence-quenching mechanism, make it an ideal component for the development of biosensors. These biosensors are designed to detect and quantify caspase-3 activity with high sensitivity and specificity in various research settings.

A common approach is the development of Förster Resonance Energy Transfer (FRET)-based biosensors. nih.gov In these sensors, the Mca fluorophore and the Dnp quencher are incorporated into a single molecule. In the intact state, the close proximity of the two moieties results in FRET, and the fluorescence of Mca is quenched. Upon cleavage of the VDQMD linker by active caspase-3, the fluorophore and quencher are separated, disrupting FRET and leading to a detectable increase in Mca fluorescence. nih.gov

These FRET-based biosensors can be genetically encoded and expressed in living cells, allowing for the real-time imaging of caspase-3 activity during cellular processes. nih.gov Alternatively, synthetic peptide-based biosensors incorporating Mca-VDQMDGW-K(Dnp)-NH2 can be used for in vitro assays with purified enzymes or cell lysates. The development of these advanced probes enables researchers to study the spatiotemporal dynamics of caspase-3 activation with high resolution.

The table below outlines the key components of a FRET-based biosensor for caspase-3 detection.

| Component | Description | Example |

| Fluorophore (Donor) | Emits light upon excitation. | Mca (7-Methoxycoumarin-4-yl)acetyl |

| Quencher (Acceptor) | Absorbs the energy emitted by the fluorophore. | Dnp (2,4-Dinitrophenyl) |

| Linker | Peptide sequence specifically cleaved by the target enzyme. | -VDQMDGW- (for Caspase-3) |

| Platform | The molecular scaffold for the sensor components. | Synthetic peptide, genetically encoded protein |

Live-Cell Imaging (Non-Human) Applications for Enzyme Activity Monitoring

The chemical compound Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) is a fluorogenic substrate primarily designed for the sensitive detection of caspase-3 activity. While its application in biochemical assays is established, its specific use in live-cell imaging for monitoring enzyme activity in non-human research models is not extensively documented in currently available research literature. However, the structural and functional properties of this peptide provide a clear theoretical framework for its potential application in such experimental setups.

The principle behind the use of Mca-VDQMDGW-K(Dnp)-NH2 in enzyme activity monitoring relies on Förster Resonance Energy Transfer (FRET). The 7-Methoxycoumarin-4-acetyl (Mca) group serves as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of the Mca and Dnp moieties allows for the efficient quenching of the Mca fluorescence. The specific amino acid sequence, VDQMDGW, is a recognition and cleavage site for caspase-3, a key enzyme in the apoptotic pathway.

Upon the activation of caspase-3 in a cellular model, the enzyme would cleave the peptide sequence. This cleavage event would lead to the separation of the Mca fluorophore from the Dnp quencher. The separation eliminates the FRET effect, resulting in a significant increase in the fluorescence of the Mca group, which can be detected and quantified.

For live-cell imaging applications in non-human models, this substrate would theoretically allow for the real-time visualization and measurement of caspase-3 activation. This could be applied to a variety of non-human cell lines or primary cell cultures to study apoptosis induced by various stimuli.

Table 1: Theoretical Application of Mca-VDQMDGW-K(Dnp)-NH2 in Non-Human Live-Cell Imaging

| Parameter | Description |

| Target Enzyme | Caspase-3 |

| Principle of Detection | Förster Resonance Energy Transfer (FRET) |

| Fluorophore | Mca (7-Methoxycoumarin-4-acetyl) |

| Quencher | Dnp (2,4-dinitrophenyl) |

| Cleavage Sequence | VDQMDGW |

| Observable Event | Increase in fluorescence upon substrate cleavage |

| Potential Application | Real-time monitoring of apoptosis in non-human cells |

Mechanistic Insights and Structure Function Relationships

Understanding Enzyme-Substrate Recognition Mechanisms

The specificity of Mca-VDQMDGW-K(Dnp)-NH2 for an enzyme like caspase-3 is dictated by the precise interactions between the peptide sequence and the enzyme's active site.

Molecular Docking and Computational Studies of Interactions

Site-Directed Mutagenesis of Substrate and Enzyme for Functional Analysis

Functional analysis through site-directed mutagenesis is a powerful technique to validate the interactions predicted by docking studies. Although specific mutagenesis data for the VDQMDGW sequence is not detailed in available literature, studies on caspase-3 have extensively used this method.

Enzyme Mutagenesis : Key amino acids in the caspase-3 active site (e.g., in the S1-S4 pockets that accommodate the substrate's P1-P4 residues) can be mutated. The subsequent change in cleavage efficiency of the Mca-VDQMDGW-K(Dnp)-NH2 substrate would be measured. A significant drop in activity would confirm the importance of the mutated residue in substrate recognition or catalysis.

Substrate Mutagenesis : Synthesizing variants of the VDQMDGW peptide, for instance by substituting the Aspartic acid (D) or Glutamine (Q) residues, and then measuring the rate of cleavage by caspase-3 would reveal the specific contribution of each amino acid in the sequence to enzyme recognition. This approach is fundamental to defining the consensus cleavage sequence for a protease.

Role of Substrate Conformation in Enzyme Binding and Catalysis

The three-dimensional shape and flexibility of the Mca-VDQMDGW-K(Dnp)-NH2 peptide are critical for its ability to fit into the enzyme's active site.

Conformational Analysis using Spectroscopic Methods

Detailed spectroscopic analyses like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) specifically for the Mca-VDQMDGW-K(Dnp)-NH2 peptide in solution are not documented in public research. However, these techniques are routinely applied to similar peptide substrates to understand their conformational preferences. Such studies would reveal whether the peptide exists in a random coil or adopts a more defined secondary structure (e.g., a beta-turn) in solution. This pre-existing conformational equilibrium can significantly influence the energy barrier for binding to the enzyme. The presence of the bulky Mca and Dnp groups at the termini can also influence the conformational freedom of the peptide backbone.

Influence of Peptide Sequence on Flexibility and Recognition

The specific amino acid sequence, VDQMDGW, governs the substrate's intrinsic flexibility and its recognition by caspase-3.

Flexibility : The presence of Glycine (G), which lacks a side chain, can introduce a point of high flexibility in the peptide. This may allow the substrate to adopt the necessary conformation to fit into the constrained active site of the enzyme.

Recognition : The sequence contains key residues for caspase-3 recognition. Caspases are known to recognize sequences containing Aspartic acid. The VDQMD portion of the substrate likely serves as the primary recognition motif that positions the peptide for cleavage. The single research article citing the use of this substrate applied it to measure caspase-3 activity during the study of mycolactone, a virulence factor from Mycobacterium ulcerans. caymanchem.com

Structural Basis of Enzyme Catalysis

Once Mca-VDQMDGW-K(Dnp)-NH2 is bound to the active site of caspase-3, the enzyme facilitates the hydrolysis of a specific peptide bond. Caspase-3 is a cysteine protease, meaning a cysteine residue in its active site acts as the key nucleophile.

The catalytic mechanism proceeds via a well-established pathway for cysteine proteases:

Nucleophilic Attack : The thiolate group of the catalytic cysteine (Cys) residue attacks the carbonyl carbon of the peptide bond targeted for cleavage within the VDQMDGW sequence. This forms a tetrahedral intermediate.

Acyl-Enzyme Intermediate : The intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate (containing the Mca group) remains covalently attached to the enzyme as a thioester (an acyl-enzyme intermediate), while the C-terminal portion (containing the Dnp group) is released.

Deacylation : A water molecule, activated by a histidine residue in the active site, attacks the carbonyl carbon of the acyl-enzyme intermediate. This hydrolyzes the thioester bond, releasing the Mca-containing fragment and regenerating the free, active enzyme.

The separation of the Mca fluorophore from the Dnp quencher during this process results in the observed increase in fluorescence, which is directly proportional to the rate of catalysis.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Role |

|---|---|---|

| Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) | Caspase-3 Fluorogenic Substrate V | Primary subject, fluorogenic substrate |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | Fluorophore |

Crystallographic Studies of Enzyme-Substrate Complexes

As of the latest available academic literature, specific crystallographic studies detailing the co-crystal structure of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) complexed with caspase-3 have not been reported. Research in this area has often utilized uncleavable peptide substrate analogs to stabilize the enzyme-substrate complex for crystallographic analysis. proteopedia.org These studies, with substrates such as Ac-DEVD-CHO, have been instrumental in elucidating the general architecture of the caspase-3 active site and the principles of substrate binding. ebi.ac.ukcore.ac.uk

While direct crystallographic data for the Mca-VDQMDGW-K(Dnp)-NH2 complex is not available, the extensive body of research on caspase-3 with other substrates provides a robust framework for understanding the likely interactions.

Role of Active Site Residues in Catalytic Cleavage

The catalytic activity of caspase-3 is dependent on a highly specific active site architecture, which includes a catalytic dyad and a series of substrate-binding pockets (subsites). The cleavage of Mca-VDQMDGW-K(Dnp)-NH2 occurs after the second aspartic acid (D) residue in the VDQMDG W sequence. wikipedia.org The specificity of this cleavage is dictated by the interactions between the substrate's amino acid residues (denoted as Pn...P2, P1) and the corresponding subsites of the enzyme (Sn...S2, S1).

Catalytic Dyad: The core of the catalytic machinery involves a cysteine-histidine dyad, specifically Cys-163 and His-121. ebi.ac.ukwikipedia.org The catalytic mechanism proceeds as follows:

His-121 stabilizes the carbonyl group of the P1 aspartate residue of the substrate.

The thiol group of Cys-163 then performs a nucleophilic attack on this carbonyl carbon, leading to the formation of a tetrahedral transition state. ebi.ac.ukwikipedia.org

This intermediate is stabilized by hydrogen bonds from the backbone amides of Cys-163 and Gly-238. wikipedia.org

Ultimately, this leads to the cleavage of the peptide bond on the C-terminal side of the P1 aspartate.

Substrate-Binding Pockets (Subsites): The specificity of caspase-3 for its substrate is largely determined by the nature of its subsites, particularly S1 through S5. core.ac.ukresearchgate.net

S1 Pocket: This pocket has an absolute requirement for an aspartic acid residue at the P1 position of the substrate. core.ac.uk This explains the presence of aspartic acid at the cleavage site in the Mca-VDQMDGW-K(Dnp)-NH2 sequence.

S2 Pocket: The S2 subsite is a hydrophobic patch formed by residues such as Tyr-204, Trp-206, and Phe-256. core.ac.uk It preferentially binds small hydrophobic residues at the P2 position. In the case of Mca-VDQMDGW-K(Dnp)-NH2, the methionine (M) at P2 would fit into this hydrophobic pocket.

S3 Pocket: The S3 pocket is more versatile and can accommodate both hydrophilic and hydrophobic residues. core.ac.uk The glutamine (Q) at the P3 position of the substrate likely interacts with this site.

S4 Pocket: This subsite is known to have two distinct binding sites, one that accommodates hydrophilic P4 residues and another that binds hydrophobic P4 residues, formed by aromatic side chains of Trp-206 and Trp-214. core.ac.uk The aspartic acid (D) at the P4 position of the substrate interacts favorably with this pocket.

S5 Pocket: A hydrophobic S5 site, formed by the side chains of Phe-250 and Phe-252, has also been identified. core.ac.ukresearchgate.net This site can stabilize hydrophobic P5 residues through an induced-fit mechanism. The valine (V) at the P5 position of Mca-VDQMDGW-K(Dnp)-NH2 would likely interact with this S5 pocket.

The collective interactions between the VDQMDGW sequence of the substrate and the corresponding subsites of caspase-3 ensure proper positioning of the scissile bond for efficient cleavage by the catalytic dyad.

Advanced Methodological Considerations and Future Directions in Research

Integration with Microfluidics and Miniaturized Assay Systems for High-Throughput Research

The integration of fluorogenic substrates like Mca-VDQMDGW-K(Dnp)-NH2 with microfluidic and miniaturized assay systems represents a significant leap forward in high-throughput screening (HTS). These platforms offer numerous advantages over traditional microplate-based assays, including reduced reagent consumption, faster analysis times, and the ability to perform single-cell analyses. The principle relies on the compartmentalization of reactions into picoliter- to nanoliter-volume droplets, enabling thousands or even millions of individual assays to be performed simultaneously.

For a substrate such as Mca-VDQMDGW-K(Dnp)-NH2, which is a known substrate for caspase-3, this technology allows for the high-throughput screening of potential caspase-3 inhibitors. In a typical setup, individual cells or enzyme solutions are encapsulated in droplets along with the Mca-VDQMDGW-K(Dnp)-NH2 substrate. Cleavage of the substrate by active caspase-3 results in a detectable fluorescent signal within the droplet, which can be rapidly read by a fluorescence detector. This approach has been successfully used for other caspase substrates and can be readily adapted for Mca-VDQMDGW-K(Dnp)-NH2 to screen large compound libraries for potential drug candidates targeting caspase-3 activity.

Table 1: Comparison of Conventional HTS and Microfluidic-Based Assays

| Feature | Conventional HTS (Microplates) | Microfluidic Droplet-Based Assays |

| Reaction Volume | Microliters (µL) | Picoliters (pL) to Nanoliters (nL) |

| Throughput | 10³ - 10⁵ samples/day | Up to 10⁷ samples/day |

| Reagent Consumption | High | Low |

| Analysis Time | Hours to Days | Minutes to Hours |

| Single-Cell Analysis | Challenging | Feasible |

| Cost per Assay | Higher | Lower |

Applications in Quantitative Proteomics and Activity-Based Protein Profiling

Quantitative proteomics aims to measure the abundance of proteins and their modifications across different samples. While standard proteomics can identify the presence of an enzyme like caspase-3, it does not provide information about its activity state. This is where fluorogenic substrates and activity-based protein profiling (ABPP) become invaluable.

Mca-VDQMDGW-K(Dnp)-NH2 can be utilized in quantitative proteomics workflows to specifically measure caspase-3 activity within complex biological samples. For instance, lysates from treated and untreated cells can be incubated with the substrate, and the resulting fluorescence can be quantified to determine the relative caspase-3 activity. This provides a functional readout that complements traditional mass spectrometry-based protein quantification.

Activity-based protein profiling (ABPP) employs chemical probes that covalently bind to the active site of an enzyme, allowing for its direct detection and quantification. While Mca-VDQMDGW-K(Dnp)-NH2 is a cleavable substrate and not a covalent probe, its use in competitive ABPP experiments is a powerful application. In this approach, a broad-spectrum activity-based probe for caspases is used in competition with a potential inhibitor. The activity of the inhibitor can be assessed by its ability to prevent the binding of the activity-based probe, often visualized by a decrease in a fluorescent or other reporter signal. The specificity of inhibitors identified through such screens can be further validated using specific substrates like Mca-VDQMDGW-K(Dnp)-NH2.

Exploring New Enzyme Targets and Specificities for Mca-VDQMDGW-K(Dnp)-NH2

While Mca-VDQMDGW-K(Dnp)-NH2 is a recognized substrate for caspase-3, the possibility of it being cleaved by other proteases cannot be entirely excluded. The VDQMDG sequence represents the core recognition motif. Comprehensive screening against a panel of purified proteases or complex cell lysates could reveal potential off-target activities or identify new enzymes that recognize this specific amino acid sequence. This exploration is crucial for ensuring the specificity of assays using this substrate and for potentially uncovering novel enzymatic activities.

Furthermore, variations of the VDQMDGW sequence could be synthesized and tested to probe the substrate specificity of caspase-3 and related proteases in greater detail. This could involve systematic substitution of amino acids at each position within the peptide sequence to determine which residues are critical for binding and cleavage.

Development of Improved FRET Substrates with Enhanced Properties for Research

The Mca/Dnp pair in Mca-VDQMDGW-K(Dnp)-NH2 is a classic Förster Resonance Energy Transfer (FRET) pair. However, ongoing research focuses on developing new FRET substrates with improved photophysical properties. These improvements aim to enhance sensitivity, reduce background fluorescence, and enable multiplexing with other fluorescent probes.

Future iterations of substrates based on the VDQMDGW sequence could incorporate newer generations of fluorophores and quenchers with properties such as:

Longer emission wavelengths: To minimize interference from autofluorescence in biological samples.

Higher quantum yields: To increase the brightness of the fluorescent signal upon cleavage.

Improved photostability: To allow for longer observation times without signal degradation.

Larger Stokes shifts: To reduce self-quenching and improve signal-to-noise ratios.

The development of such improved substrates would significantly enhance the capabilities of assays for caspase-3 and other potential target enzymes.

Computational Modeling for Rational Substrate Design and Prediction of Enzyme Specificity

Computational modeling has become an indispensable tool in modern drug discovery and enzyme research. In the context of Mca-VDQMDGW-K(Dnp)-NH2, computational approaches can be employed for several purposes.

Molecular docking and molecular dynamics simulations can be used to model the interaction of the VDQMDGW peptide with the active site of caspase-3. These models can provide insights into the specific binding modes and the key amino acid residues involved in substrate recognition and catalysis. This understanding is fundamental for the rational design of more potent and selective inhibitors or improved substrates.

Furthermore, computational tools can be used to predict the substrate specificity of caspase-3 and other proteases. By analyzing the structural and chemical properties of the enzyme's active site, algorithms can predict which peptide sequences are likely to be cleaved. This can guide the design of novel substrates with tailored specificities for different enzymes. For instance, computational models have been used to understand the structural basis of caspase-3 substrate specificity by analyzing the binding of various peptide inhibitors. core.ac.uk Such studies can inform the design of new substrates based on the VDQMDGW sequence with altered specificities.

Q & A

Basic Research Questions

Q. What are the standard buffer conditions and detection parameters for using Mca-VDQMDGW-K(Dnp)-NH2 in proteasome β1-subunit activity assays?

- Methodological Answer : Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 50 µM E-64 (to inhibit cysteine proteases), 1 mM AEBSF (serine protease inhibitor), 2 µM pepstatin (aspartic protease inhibitor), and 0.03% SDS (to solubilize membranes). Use a 384-well plate with 8 µL total reaction volume. Add 20 µM Mca-VDQMDGW-K(Dnp)-NH2 substrate. Measure fluorescence release using a plate reader with excitation/emission wavelengths of 320 nm/400 nm for Mca/Dnp pairs. Include DMSO as a negative control to account for background fluorescence. Triplicate wells are recommended for statistical rigor .

Q. How does the ammonium salt form influence the solubility and stability of Mca-VDQMDGW-K(Dnp)-NH2 compared to other counterions?

- Methodological Answer : Ammonium salts generally enhance aqueous solubility due to their high polarity and hydrogen-bonding capacity. For Mca-VDQMDGW-K(Dnp)-NH2, prepare stock solutions in DMSO or ammonium-containing buffers (e.g., 50 mM ammonium acetate) to prevent aggregation. Stability tests under varying pH (6.0–8.0) and temperatures (4°C vs. 24°C) should be conducted, as ammonium salts may dissociate at extremes, altering ionic strength and assay performance. Compare with sodium or potassium salts to evaluate counterion-specific effects on fluorescence quenching efficiency .

Q. What controls are essential to confirm substrate specificity for the proteasome β1-subunit in complex samples?

- Methodological Answer :

- Positive Control : Pre-treat samples with proteasome inhibitors (e.g., MG-132) to block activity and confirm signal reduction.

- Negative Control : Use DMSO or heat-denatured proteasome extracts.

- Cross-Reactivity Check : Test against recombinant caspase-7 or other proteases (e.g., cathepsins) using selective inhibitors (e.g., Z-FA-FMK for caspases). Validate via gel-based activity assays or immunoblotting .

Advanced Research Questions

Q. How can researchers optimize Mca-VDQMDGW-K(Dnp)-NH2 concentration to minimize substrate inhibition while maximizing signal-to-noise ratio?

- Methodological Answer : Perform kinetic assays with substrate concentrations ranging from 5–40 µM . Calculate and using Michaelis-Menten plots. For high-throughput screens, use a concentration below (e.g., 10–15 µM) to avoid saturation. Include 0.01% BSA to reduce non-specific binding. If signal-to-noise ratios are low (<3:1), adjust SDS concentration (0.01–0.05%) or switch to a low-fluorescence plate material (e.g., black polystyrene) .

Q. What experimental factors contribute to discrepancies in proteasome β1-subunit activity measurements across studies?

- Methodological Answer : Key factors include:

- Temperature : Assays conducted at 24°C vs. 37°C may show 1.5–2× activity differences due to enzyme kinetics.

- Buffer Ionic Strength : High ammonium concentrations (>100 mM) can destabilize proteasome complexes.

- Fluorometer Calibration : Regular calibration with standard fluorophores (e.g., fluorescein) ensures consistent emission detection.

- Sample Preparation : Differences in lysis buffer (e.g., RIPA vs. hypotonic buffers) affect proteasome integrity. Normalize activity to protein concentration or 20S core particle levels via immunoblotting .

Q. How can Mca-VDQMDGW-K(Dnp)-NH2 be integrated into multiplexed assays for simultaneous measurement of multiple proteasome subunits?

- Methodological Answer : Combine with β2- and β5-selective substrates (e.g., mca-FnKRR-K(Dnp)-NH2 and Z-FNKL-amc) in a single reaction. Use distinct excitation/emission wavelengths (β1: 320/400 nm ; β5: 340/460 nm ) and spectral unmixing software to deconvolve signals. Validate with subunit-specific inhibitors (e.g., ONX-0914 for β5). Ensure minimal spectral overlap (<5%) by pre-testing substrate combinations in control wells .

Key Considerations for Contradictory Results

- Fluorescence Quenching Variability : Batch-to-batch differences in Dnp quenching efficiency can arise from improper storage (e.g., exposure to light). Test each substrate lot with a standardized proteasome preparation.

- Ammonium Salt Dissociation : Monitor free ammonia levels via ion chromatography if activity decreases over time, as NH₄⁺ → NH₃ conversion at high pH (>8.0) may alter ionic strength .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.